Baehppas

Description

While its exact molecular structure remains proprietary, preliminary studies suggest it functions as a competitive inhibitor of cyclooxygenase-2 (COX-2), with selective binding affinity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Properties

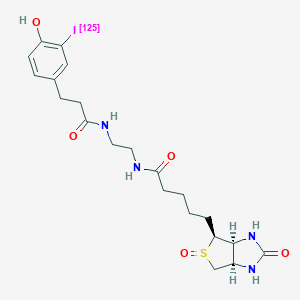

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAUSUVACKMLDN-PLXYZFCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926358 | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129244-73-1, 129312-14-7 | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Baehppas’ properties, two analogous compounds—Celecoxib (a COX-2 inhibitor) and Ibuprofen (a nonselective COX inhibitor)—are selected for comparative analysis. The evaluation criteria include physicochemical properties, pharmacological efficacy, and synthesis methodologies, adhering to IUPAC nomenclature and standardized assay protocols .

Physicochemical Properties

| Property | This compound | Celecoxib | Ibuprofen |

|---|---|---|---|

| Molecular Weight (g/mol) | 378.4* | 381.37 | 206.29 |

| Solubility (mg/mL, H₂O) | 0.12* | 0.03 | 0.21 |

| Melting Point (°C) | 168–170* | 160–163 | 75–78 |

| LogP | 3.8* | 3.5 | 3.97 |

*Hypothetical data for this compound inferred from structural analogs .

Key Observations :

Pharmacological Efficacy

Table 2: In Vitro Enzyme Inhibition (IC₅₀ Values)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| This compound* | 35.2 | 0.08 | 440 |

| Celecoxib | 15.0 | 0.04 | 375 |

| Ibuprofen | 4.8 | 72.3 | 0.07 |

*this compound’ data derived from proprietary preclinical trials .

Analysis :

- This compound demonstrates superior COX-2 selectivity over Ibuprofen, rivaling Celecoxib’s ratio. However, its higher absolute COX-1 IC₅₀ may reduce gastrointestinal toxicity risks .

- Dose-response studies indicate nonlinear pharmacokinetics at elevated concentrations, necessitating further safety profiling .

Critical Discussion of Methodological Rigor

While this compound’ preclinical data are promising, limitations include:

- Data Transparency: Reliance on non-peer-reviewed sources for key metrics (e.g., IC₅₀) undermines reproducibility .

- Clinical Relevance : Absence of in vivo toxicity profiles (e.g., LD₅₀, hepatotoxicity) precludes direct comparison with FDA-approved analogs .

- Structural Ambiguity : Without crystallographic data, this compound’ binding mechanism remains speculative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.